1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE
Overview
Description
1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a 4-chlorobenzyl group attached to the indole nucleus, which is further substituted with an ethanone group at the 3-position and an ethyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE can be achieved through various methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with various aromatic aldehydes under basic conditions. The reaction can be carried out using solvents like 1,4-dioxane and bases such as potassium hydroxide (KOH) at room temperature . Alternatively, the reaction can be performed under solvent-free conditions, which is more environmentally friendly and cost-effective.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole nucleus can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ethanone group to an alcohol.
Nucleophilic Substitution: The 4-chlorobenzyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanone group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE has a wide range of scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-1H-indole-3-carbohydrazides: These compounds share the 4-chlorobenzyl and indole core but differ in the functional groups attached to the indole nucleus.
Indole-2-carboxylates: These derivatives have a carboxylate group at the 2-position of the indole ring and exhibit different biological activities.
Uniqueness
1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanone group at the 3-position and the ethyl group at the 7-position differentiates it from other indole derivatives and influences its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]-7-ethylindol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-3-15-5-4-6-17-18(13(2)22)12-21(19(15)17)11-14-7-9-16(20)10-8-14/h4-10,12H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIFGKNEVHZPJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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